molecular formula C9H11FO3 B14018845 1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene

Katalognummer: B14018845
Molekulargewicht: 186.18 g/mol
InChI-Schlüssel: BPFFUFPNZMWZFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11FO3 It is a derivative of benzene, characterized by the presence of a fluoro group, a methoxy group, and a methoxymethoxy group attached to the benzene ring

Vorbereitungsmethoden

The synthesis of 1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Fluorination: Introduction of the fluoro group to the benzene ring using reagents such as fluorine gas or other fluorinating agents under controlled conditions.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.

    Methoxymethoxylation: Introduction of the methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the fluoro group or convert the methoxy groups to hydroxyl groups.

Common reagents used in these reactions include sodium hydride, methanol, and fluorinating agents. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the methoxy and methoxymethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene can be compared with similar compounds such as:

    1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene: Differing by the presence of a trifluoromethyl group instead of a methoxy group.

    1-Fluoro-2-(methoxymethoxy)-4-methylbenzene: Differing by the presence of a methyl group instead of a methoxy group.

These compounds share similar structural features but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound.

Eigenschaften

Molekularformel

C9H11FO3

Molekulargewicht

186.18 g/mol

IUPAC-Name

1-fluoro-4-methoxy-2-(methoxymethoxy)benzene

InChI

InChI=1S/C9H11FO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3

InChI-Schlüssel

BPFFUFPNZMWZFY-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=CC(=C1)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.